molecular formula C12H13IN2O3 B12332466 tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B12332466
M. Wt: 360.15 g/mol
InChI Key: ZLLXWHKQJXYLRH-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13IN2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the reaction of 6-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 6-hydroxy-3-iodoindazole with tert-butyl chloroformate under basic conditions to form the final product .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 3-amino, 3-thio, or 3-halo derivatives.

    Oxidation: 6-oxo-3-iodoindazole derivatives.

    Reduction: 6-methylene-3-iodoindazole derivatives.

    Ester Hydrolysis: 6-hydroxy-3-iodoindazole-1-carboxylic acid

Scientific Research Applications

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Similar structure but lacks the hydroxy group at the 6-position.

    tert-Butyl 1-indolecarboxylate: Contains an indole ring instead of an indazole ring.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex indole derivative with additional functional groups

Uniqueness

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the hydroxy group at the 6-position and the iodine atom at the 3-position, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-6-7(16)4-5-8(9)10(13)14-15/h4-6,16H,1-3H3

InChI Key

ZLLXWHKQJXYLRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)I

Origin of Product

United States

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